4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide
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Overview
Description
4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinyl group, a chlorobenzylidene moiety, and a chlorophenyl group.
Preparation Methods
The synthesis of 4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide typically involves the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . The reaction is carried out under specific conditions to ensure the formation of the desired product. The characterization of the synthesized compound is done using various techniques such as NMR, UV-Visible spectroscopy, and elemental analysis .
Chemical Reactions Analysis
4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound acts as a bidentate ligand, coordinating with central metal ions through the nitrogen atoms of the azomethine and pyrrolo groups . This interaction can lead to the formation of metal complexes with various biological activities.
Comparison with Similar Compounds
4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide can be compared with other similar compounds, such as:
- 4-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2,5-dichlorophenyl)-4-oxobutanamide
- 4-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-3-nitrobenzamide
- 2-[(E)-(4-chlorobenzylidene)amino]phenol
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C17H15Cl2N3O2 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-13-5-3-6-14(10-13)21-16(23)8-9-17(24)22-20-11-12-4-1-2-7-15(12)19/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
JNTVBYIOVXNNDD-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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